![molecular formula C16H16N2O4 B5706652 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as MNPA, is an organic compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the family of nitroaromatic compounds, which are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone is not fully understood, but it is believed to involve the formation of covalent adducts with DNA lesions. This results in a change in the fluorescence properties of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, allowing for the detection of DNA damage.
Biochemical and Physiological Effects:
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for studying DNA damage. It has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone is its ability to selectively bind to DNA lesions, making it a valuable tool for studying DNA damage and repair mechanisms. However, 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has limitations in terms of its sensitivity and specificity, and further research is needed to optimize its use in these applications.
Future Directions
There are several future directions for research on 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone. One area of focus is the development of new synthetic methods to improve the yield and purity of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone. Another area of research is the optimization of its use as a fluorescent probe for the detection of DNA damage, including the development of new imaging techniques and the exploration of its potential as a diagnostic tool for cancer and other diseases. Additionally, further research is needed to explore the potential therapeutic applications of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, including its use as an antioxidant and in the treatment of oxidative stress-related diseases.
Synthesis Methods
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with 3-methoxyaniline, followed by reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained through a condensation reaction of the resulting amine with 1-(3-nitrophenyl)propan-1-one.
Scientific Research Applications
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has shown promising results in a variety of scientific research applications. One of the most significant areas of research is its potential as a fluorescent probe for the detection of DNA damage. 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to selectively bind to DNA lesions and emit a fluorescent signal, making it a valuable tool for studying DNA damage and repair mechanisms.
properties
IUPAC Name |
3-(3-methoxyanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-7-3-5-13(11-15)17-9-8-16(19)12-4-2-6-14(10-12)18(20)21/h2-7,10-11,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCNQAFVKYWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-Methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5706573.png)
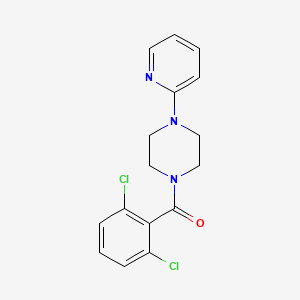
![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)
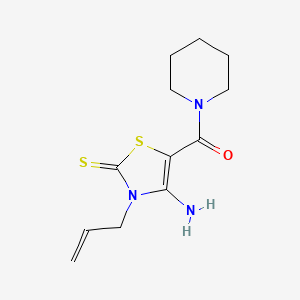


![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
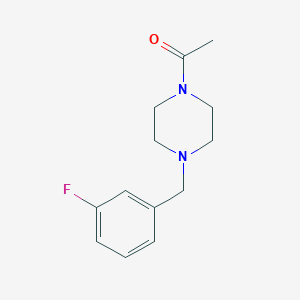
![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)
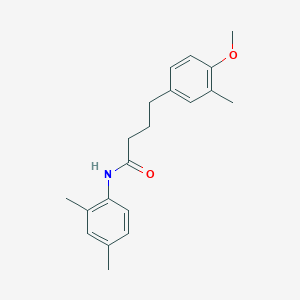
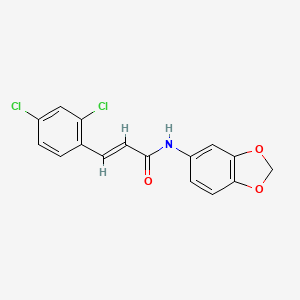
![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)